molecular formula C9H12BrN B13056743 (R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine

(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine

Cat. No.: B13056743
M. Wt: 214.10 g/mol
InChI Key: GPDLQTSXVDZBBN-SSDOTTSWSA-N
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Description

(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine is a chiral organic compound with the CAS number 1213015-73-6 and a molecular weight of 214.10 g/mol. Its molecular formula is C9H12BrN . This chemical is an enantiopure arylalkylamine featuring a brominated and methylated phenyl ring, making it a valuable chiral building block in medicinal chemistry and pharmaceutical research . The compound's structure, which includes a stereocenter and a halogen substituent, is designed for use in the synthesis of more complex molecules, particularly in the development of receptor-targeted ligands . The bromine atom at the para-position of the ring and the methyl group at the meta-position offer distinct sites for further functionalization via cross-coupling reactions and other synthetic transformations, allowing researchers to create a diverse array of derivatives . As a primary amine, it readily participates in condensation reactions to form imines (Schiff bases), which are crucial intermediates for the creation of nitrogen-containing heterocycles and other pharmacologically active structures . The (R)-enantiomer is of specific interest for studying structure-activity relationships (SAR) and for the development of stereospecific compounds, as the spatial orientation of the molecule can be critical for its interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

GPDLQTSXVDZBBN-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Bromo-3-methylacetophenone or 4-Bromo-3-methylbenzaldehyde

  • Step 1: Preparation of the Carbonyl Intermediate
    Starting from 4-bromo-3-methylbenzaldehyde, the aldehyde can be converted to 4-bromo-3-methylacetophenone via Grignard reaction with methylmagnesium bromide followed by oxidation (or directly used as aldehyde for reductive amination).

  • Step 2: Reductive Amination
    The carbonyl compound (aldehyde or ketone) undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This step introduces the amino group at the α-position relative to the aromatic ring.

  • Step 3: Chiral Resolution or Asymmetric Synthesis
    Since reductive amination often yields racemic mixtures, chiral resolution techniques or asymmetric catalytic methods are employed to isolate the (R)-enantiomer. Chiral chromatography or crystallization with chiral acids is commonly used.

Hydrogenation of Halogenated Oximes

  • Step 1: Oximation
    4-Bromo-3-methylbenzaldehyde is converted to its oxime by reaction with hydroxylamine hydrochloride under basic aqueous conditions, yielding 4-bromo-3-methylbenzaldoxime.

  • Step 2: Catalytic Hydrogenation
    The oxime is then hydrogenated in the presence of a catalyst such as platinum on carbon (Pt/C) under mild pressure and temperature, converting the oxime to the corresponding primary amine.

  • Step 3: Isolation and Purification
    The product is isolated by vacuum filtration and recrystallization, yielding high purity (R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride salt.

Step Reagents & Catalysts Conditions Yield (%) Notes
Oximation Hydroxylamine hydrochloride, NaOH Aqueous solution, 70°C, 3 h 96 White crystalline oxime precipitate
Hydrogenation 5% Pt/C catalyst, H2 gas (4-6 psig) Ambient temperature, ethanol solvent 73 Stirring at 885 rpm, N2 atmosphere
Reductive Amination Ammonia or amine, NaBH3CN or catalytic H2 Room temperature or mild heating Variable Often racemic mixture, requires resolution
Grignard Reaction Methylmagnesium bromide THF solvent, 0°C to RT, 2 h 93 Converts aldehyde to secondary alcohol
Oxidation Pyridinium chlorochromate Dichloromethane, RT, 2 h 87 Converts alcohol to ketone intermediate
  • The racemic amine obtained via reductive amination or hydrogenation is resolved using chiral acids such as tartaric acid derivatives or by chiral chromatography to isolate the (R)-enantiomer.

  • Alternatively, asymmetric catalytic hydrogenation using chiral ligands and metal catalysts can directly yield the (R)-enantiomer, though such methods require optimization for high enantiomeric excess and yield.

  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for intermediate purification.

  • Crystallization: Recrystallization from ethanol or other suitable solvents is used to purify the final amine hydrochloride salt.

  • Characterization:

    • Melting point determination
    • NMR spectroscopy to confirm structure and stereochemistry
    • Optical rotation measurements to verify enantiomeric purity
    • GC or HPLC with chiral stationary phases for enantiomeric excess
Method Starting Material Key Reagents/Catalysts Advantages Disadvantages
Reductive Amination 4-Bromo-3-methylacetophenone or aldehyde Ammonia, NaBH3CN or catalytic H2 Straightforward, scalable Racemic mixture, requires resolution
Oximation + Hydrogenation 4-Bromo-3-methylbenzaldehyde Hydroxylamine HCl, Pt/C catalyst High yield, mild conditions Requires two steps, catalyst cost
Grignard + Oxidation + Amination 4-Bromo-3-methylbenzaldehyde Methylmagnesium bromide, PCC, reductive amination reagents Well-established intermediates Multiple steps, moderate complexity
  • The hydrogenation of halogenated oximes offers a high-yielding, selective route to halogenated primary amines with minimal dehalogenation when using appropriate catalysts and mild conditions.

  • Reductive amination is a versatile approach but often produces racemic mixtures, necessitating additional chiral resolution steps which can reduce overall yield and increase cost.

  • The presence of the bromine substituent requires careful choice of reaction conditions to avoid undesired side reactions such as nucleophilic aromatic substitution or debromination.

  • The methyl substituent in the meta position influences steric and electronic properties, affecting reaction kinetics and stereoselectivity, which must be considered during catalyst and reagent selection.

The preparation of this compound involves well-established synthetic methodologies centered on reductive amination and catalytic hydrogenation of oximes derived from 4-bromo-3-methylbenzaldehyde. Optimal preparation requires balancing yield, stereoselectivity, and purity through careful selection of reagents, catalysts, and purification techniques. Advances in asymmetric catalysis and chiral resolution continue to improve the accessibility of the (R)-enantiomer for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Dehalogenated products or other reduced forms.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand or catalyst in various chemical reactions.

Biology

    Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of drugs with therapeutic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for ®-1-(4-Bromo-3-methylphenyl)ethan-1-amine would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Molecular Formula Substituents Key Properties/Applications References
(R)-1-(4-Bromophenyl)ethan-1-amine C₈H₁₀BrN Br (para) Intermediate for antimicrobial agents
(R)-1-(4-Methoxyphenyl)ethan-1-amine C₉H₁₃NO OCH₃ (para) Reductive amination in CXCR4 antagonists
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine C₈H₁₀ClFN Cl (para), F (ortho) Supplier-listed compound for drug synthesis
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine C₉H₁₂BrNO Br (para), OCH₃ (ortho) Structural analog with modified solubility

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Enhance stability and binding affinity in antimicrobial and CNS-targeting compounds .
  • Electron-Donating Groups (OCH₃) : Improve solubility and metabolic stability, as seen in CXCR4 antagonists .
  • Ortho-Substituents (F, OCH₃) : Steric hindrance alters enantioselective transport efficiency .

Enantiomeric Comparisons

Compound Pair Biological Activity/Property References
(R)- vs. (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine (R)-enantiomer shows higher antimicrobial activity ; (S)-isomer used in supplier listings
(R)-NEA vs. (S)-NEA (naphthyl derivative) (R)-NEA exhibits 3x faster transport kinetics in chiral recognition studies

Key Observations :

  • The R-configuration is often preferred in bioactive molecules due to optimized receptor interactions .
  • Enantiomeric purity is critical for applications in asymmetric catalysis, where mismatched configurations reduce efficacy .

Derivatives with Extended Functional Groups

Compound Name Structure Modifications Applications References
2-(5-(4-Bromo-3-methylphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Triazole ring fused to phenyl group TAAR1 agonist for schizophrenia
N-[(4-Bromo-3-methylphenyl)methyl]-2-(methylsulfonyl)ethan-1-amine Sulfonyl group addition Unspecified biological screening

Key Observations :

  • Triazole Derivatives: Enhance binding to TAAR1 receptors, showing nanomolar potency in psychotic disorder models .
  • Sulfonyl Groups : May improve pharmacokinetic properties but require further study .

Biological Activity

(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine, also known as 2-(4-bromo-3-methylphenyl)ethanamine, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structural characteristics, biological interactions, and potential therapeutic applications.

Structural Characteristics

The compound has a molecular formula of C10H14BrN and a molecular weight of approximately 214.11 g/mol. Its structure features a brominated aromatic ring with a methyl group, which enhances its chemical reactivity and biological activity. The presence of the bromine atom in the para position and the methyl group in the meta position allows for significant interactions with biological targets, influencing neurotransmitter systems and metabolic pathways.

Neurotransmitter Modulation

This compound hydrochloride has been shown to modulate neurotransmitter systems. It may interact with various receptors and enzymes, influencing pathways related to neurotransmission. This interaction suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and depression .

Pharmacological Studies

Recent studies have highlighted the compound's role as a positive allosteric modulator for certain receptors. For example, it has been identified as an effective agent in enhancing dopaminergic signaling, which is crucial for managing conditions like Parkinson's disease. The compound's ability to selectively modulate receptor activity positions it as a candidate for developing new pharmacological therapies .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-(4-Bromo-3-methylphenoxy)ethan-1-amineContains an ether linkage instead of an amineDifferent reactivity due to ether functional group
4-(4-Bromophenyl)-thiazol-2-amineContains a thiazole ringDistinct ring structure affecting biological activity
(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OHSubstituted phenyl ring with chlorine and fluorinePotentially different pharmacological profiles

This table illustrates how variations in functional groups can significantly alter the biological activity and reactivity of related compounds.

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits significant effects on locomotor activity in animal models. For instance, administration of the compound led to increased locomotion in mice subjected to MK-801-induced hyperactivity, indicating its potential role in mitigating symptoms associated with schizophrenia .

Pharmacokinetic Profile

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. Its ability to penetrate the blood-brain barrier suggests efficacy in targeting central nervous system disorders. The following table summarizes key pharmacokinetic parameters observed in mouse models:

ParameterValue
Plasma Half-Life (h)0.23
Brain Kpu,u1.10
Oral Bioavailability (%)9

These findings underscore the compound's potential as a therapeutic agent due to its effective brain penetration and favorable pharmacokinetics .

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